Scientific Field: Chemical Science
Summary of the Application: The 2-Amino-3-fluorobenzamide is used in the development of a family of fluorescent probes based on a 2-amino-3′-dialkylaminobiphenyl core.
Methods of Application or Experimental Procedures: The 2-amino-3′-dialkylaminobiphenyl core condenses with N2O3 to form benzo[c]cinnoline structures.
Results or Outcomes: The top performer, NO 530, demonstrated similar or better sensitivity and higher selectivity for NO than DAF, a “gold standard” commercial probe.
2-Amino-3-fluorobenzamide is an organic compound characterized by the presence of an amino group and a fluorine atom on a benzene ring. Its chemical formula is C7H7FN2O, and it features a benzamide structure where the amino group is located at the 2-position and the fluorine atom at the 3-position of the benzene ring. This compound is notable for its potential biological activities and applications in medicinal chemistry.
2-Amino-3-fluorobenzamide has been studied for its biological properties, particularly in relation to its potential as a pharmaceutical agent. Preliminary studies suggest that it may exhibit:
The synthesis of 2-Amino-3-fluorobenzamide typically involves several methods:
2-Amino-3-fluorobenzamide has several notable applications:
Interaction studies involving 2-Amino-3-fluorobenzamide often focus on its binding affinity with various biological targets. These studies help elucidate its mechanism of action and potential therapeutic uses. For instance:
Several compounds share structural similarities with 2-Amino-3-fluorobenzamide. Here are some notable examples:
Compound Name | Chemical Formula | Key Features |
---|---|---|
2-Amino-5-fluorobenzamide | C7H8FN2O | Similar amine and fluorine substitution pattern |
3-Amino-4-fluorobenzamide | C7H8FN2O | Different positional isomer with potential activity |
4-Amino-3-fluorobenzamide | C7H8FN2O | Another positional isomer affecting reactivity |
2-Amino-4-fluorobenzamide | C7H8FN2O | Variance in substitution leading to different properties |
The unique positioning of the amino and fluorine groups in 2-Amino-3-fluorobenzamide contributes to its distinct chemical reactivity and biological activity compared to other similar compounds. The specific arrangement allows for unique interactions within biological systems, potentially leading to novel therapeutic applications not observed in other isomers.